molecular formula C6Br3Cl2F9 B1306025 1,3,5-Tribromo-1,6-dichlorononafluorohexane CAS No. 81059-82-7

1,3,5-Tribromo-1,6-dichlorononafluorohexane

Cat. No.: B1306025
CAS No.: 81059-82-7
M. Wt: 553.66 g/mol
InChI Key: QJQQQFAGKHFLNC-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,6-dichlorononafluorohexane: is a halogenated organic compound with the molecular formula C6Br3Cl2F9 and a molecular weight of 553.67 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly halogenated and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of a perfluorinated hexane derivative. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the halogenation reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is essential to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of partially or fully dehalogenated products.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

1,3,5-Tribromo-1,6-dichlorononafluorohexane has several applications in scientific research, including:

    Proteomics Research: Used as a reagent in the study of protein structures and functions.

    Material Science: Utilized in the synthesis of advanced materials with unique properties due to its high halogen content.

    Environmental Studies: Investigated for its environmental impact and behavior due to its persistence and potential bioaccumulation.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tribromo-1,6-dichlorononafluorohexane is unique due to its combination of bromine, chlorine, and fluorine atoms on a hexane backbone. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQQFAGKHFLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3Cl2F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380270
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81059-82-7
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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